molecular formula C10H12ClNO B13344641 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol

2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol

Cat. No.: B13344641
M. Wt: 197.66 g/mol
InChI Key: YQRXULPVMPCWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the eighth position, and a hydroxyl group at the eighth position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selective chlorination at the second position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest and apoptosis . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-methyl-5,6,7,8-tetrahydroquinolin-8-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer specific chemical reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-8-methyl-6,7-dihydro-5H-quinolin-8-ol

InChI

InChI=1S/C10H12ClNO/c1-10(13)6-2-3-7-4-5-8(11)12-9(7)10/h4-5,13H,2-3,6H2,1H3

InChI Key

YQRXULPVMPCWCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1N=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.